molecular formula C85H156N32O22 B8262185 Secretin (human)

Secretin (human)

Cat. No.: B8262185
M. Wt: 1978.4 g/mol
InChI Key: NBYKXQNDELMKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secretin (human) is a 27-amino acid peptide hormone synthesized by the enteroendocrine S-cells of the duodenum in response to acidic chyme entering the small intestine . It plays a pivotal role in regulating gastrointestinal homeostasis by stimulating pancreatic ductal cells to secrete bicarbonate-rich fluids, neutralizing duodenal acidity and facilitating enzymatic digestion . Beyond its digestive functions, secretin acts as a neuromodulator in the central nervous system (CNS), influencing GABAergic and monoaminergic neurotransmission, and has been implicated in stress adaptation, learning, and memory . Synthetic human secretin (C47713) is clinically used for pancreatic function testing, secretin-enhanced magnetic resonance cholangiopancreatography (MRCP), and diagnosis of gastrinoma syndrome .

Properties

IUPAC Name

5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[3-hydroxy-2-(methylamino)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H156N32O22/c1-41(2)33-55(80(138)117-66(46(11)12)67(88)125)105-64(122)39-103-69(127)52(23-26-61(86)119)111-77(135)58(36-44(7)8)116-79(137)59(37-45(9)10)115-73(131)50(21-17-31-100-84(93)94)107-75(133)54(24-27-62(87)120)112-78(136)57(35-43(5)6)113-72(130)48(19-15-29-98-82(89)90)106-68(126)47(13)104-63(121)38-102-70(128)53(25-28-65(123)124)110-71(129)49(20-16-30-99-83(91)92)108-76(134)56(34-42(3)4)114-74(132)51(22-18-32-101-85(95)96)109-81(139)60(40-118)97-14/h41-60,66,97,118H,15-40H2,1-14H3,(H2,86,119)(H2,87,120)(H2,88,125)(H,102,128)(H,103,127)(H,104,121)(H,105,122)(H,106,126)(H,107,133)(H,108,134)(H,109,139)(H,110,129)(H,111,135)(H,112,136)(H,113,130)(H,114,132)(H,115,131)(H,116,137)(H,117,138)(H,123,124)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKXQNDELMKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H156N32O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1978.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secretin (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of secretin (human) typically involves recombinant DNA technology. The gene encoding secretin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces secretin, which is subsequently purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Secretin (human) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of secretin include trifluoroacetic acid (TFA) for deprotection, and various coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in SPPS .

Major Products Formed

The major product formed from the synthesis of secretin is the peptide itself. During enzymatic degradation, smaller peptide fragments and individual amino acids are produced .

Scientific Research Applications

Diagnostic Applications

Human secretin is primarily used in clinical diagnostics to evaluate pancreatic function and diagnose specific conditions.

Exocrine Pancreas Function Testing

Secretin is administered to stimulate the pancreas to secrete bicarbonate-rich fluid, which is crucial for assessing exocrine pancreatic function. This test helps diagnose conditions such as:

  • Chronic pancreatitis
  • Cystic fibrosis
  • Pancreatic duct obstruction

The test involves measuring the volume and bicarbonate concentration of pancreatic secretions after secretin administration. Studies show that in healthy individuals, peak bicarbonate concentrations can reach approximately 100 mEq/L, while lower values indicate dysfunction .

Zollinger-Ellison Syndrome Testing

Secretin is used to stimulate gastrin secretion in patients suspected of having Zollinger-Ellison syndrome, a condition characterized by gastrin-secreting tumors (gastrinomas). The test helps differentiate gastrinoma from other causes of hypergastrinemia .

Endoscopic Retrograde Cholangiopancreatography (ERCP)

Secretin enhances the visualization of the pancreatic duct during ERCP by promoting fluid secretion and relaxing the sphincter of Oddi. This application aids in identifying abnormalities in the bile and pancreatic ducts .

Therapeutic Applications

Recent studies suggest potential therapeutic roles for secretin beyond its diagnostic uses.

Treatment of Obesity

Research indicates that secretin may play a role in regulating energy homeostasis and could be a candidate for obesity treatment. It has been shown to activate brown adipose tissue thermogenesis, which can increase energy expenditure and decrease food intake . The dual effects on energy balance make it a promising area for further investigation.

Neurological Implications

Secretin receptors are found in various brain regions, suggesting that secretin may influence neurological functions. Studies have indicated its potential role in neurodevelopment and synaptic plasticity, with implications for treating neurodevelopmental disorders .

Physiological Roles

Secretin's physiological roles extend beyond digestion and include effects on renal function and cardiovascular health.

Renal Function

Secretin has been shown to increase renal plasma flow and urinary bicarbonate excretion, indicating its involvement in renal regulation . This diuretic effect could have therapeutic implications for conditions involving fluid balance.

Cardiac Effects

Recent findings suggest that secretin may enhance myocardial glucose uptake, indicating potential cardiovascular benefits . These effects warrant further exploration regarding secretin's role in heart health.

Research Insights

Numerous studies have investigated the mechanisms and effects of secretin, contributing to its understanding as both a hormone and a neuropeptide.

Data Summary Table

ApplicationDescriptionKey Findings
Exocrine Pancreas Function TestEvaluates pancreatic function by measuring bicarbonate secretionHealthy individuals show peak bicarbonate concentrations ~100 mEq/L
Zollinger-Ellison Syndrome TestStimulates gastrin secretion for diagnosing gastrinomaDifferentiates gastrinoma from other causes of hypergastrinemia
ERCPEnhances visualization of pancreatic ductsFacilitates identification of ductal abnormalities
Obesity TreatmentPotential role in regulating energy balanceActivates thermogenesis; decreases food intake
Neurological ImplicationsInfluences neurodevelopment and synaptic plasticityImplications for treating neurodevelopmental disorders
Renal FunctionIncreases renal plasma flow and urinary bicarbonate excretionSuggests involvement in fluid balance regulation
Cardiac EffectsEnhances myocardial glucose uptakePotential implications for cardiovascular health

Mechanism of Action

Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells in the pancreas, stomach, and liver. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate from pancreatic duct cells and inhibits gastric acid secretion from parietal cells in the stomach .

Comparison with Similar Compounds

Structural and Functional Comparisons

Secretin belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of class B G protein-coupled receptors (GPCRs). Below is a comparative analysis with key structurally and functionally related peptides:

Table 1: Structural and Receptor Homology
Compound Receptor Homology to Secretin Receptor Key Structural Features Primary Signaling Pathways
Secretin 100% (human SecR) 27-amino acid, N-terminal α-helix cAMP, Ca²⁺, PI hydrolysis
VIP 37% 28-amino acid, C-terminal amidation cAMP
Glucagon 34% 29-amino acid, N-terminal histidine cAMP
Oxytocin <10% 9-amino acid, cyclic disulfide bridge Ca²⁺, PKC
Cholecystokinin (CCK) <10% Sulfated tyrosine at position 27 IP3/DAG, Ca²⁺
  • VIP : Shares 37% homology with the secretin receptor but primarily activates cAMP via VPAC1/2 receptors. Unlike secretin, VIP induces smooth muscle relaxation and vasodilation but lacks significant pancreatic bicarbonate stimulation .
  • Glucagon: Despite low receptor homology, glucagon and secretin both stimulate cAMP but target divergent metabolic pathways (glucagon: glycogenolysis; secretin: bicarbonate secretion) .
  • Oxytocin : Structurally distinct but overlaps with secretin in modulating GABAergic neurotransmission and visceral inflammation resolution .
  • CCK : Co-activates pancreatic enzyme secretion with secretin but operates via IP3/DAG pathways and requires sulfation for receptor binding .
Table 2: Functional Overlap and Divergence
Compound Shared Functions with Secretin Unique Functions
Secretin Pancreatic bicarbonate secretion, BAT activation Neuroprotection, gastric relaxation via VIP
VIP Smooth muscle relaxation, neuroprotection Vasodilation, immune regulation
CCK Pancreatic enzyme secretion Gallbladder contraction, appetite suppression
Oxytocin GABA modulation, stress adaptation Uterine contraction, social bonding
Glucagon cAMP-mediated signaling Hepatic glucose production

Clinical and Therapeutic Comparisons

Pancreatic Function Testing
  • Secretin : Gold standard for assessing exocrine pancreatic insufficiency. Synthetic human secretin (0.4 µg/kg) increases duodenal bicarbonate >80 mEq/L in healthy individuals .
  • CCK/Pancreozymin : Used alongside secretin to evaluate enzyme output (e.g., amylase, lipase). CCK-8 (40 ng/kg) elicits enzyme-rich pancreatic secretion .

Receptor Binding and Pharmacodynamics

Secretin’s receptor (SecR) activation requires precise N-terminal residues (Asp3, Phe6, Gly4) for high-affinity binding, whereas VIP tolerates broader structural variations . Supraphysiological secretin doses (>5.6 pmol/kg/h) activate extravagal pathways, unlike VIP’s linear dose-response .

Table 3: Receptor Binding Affinities (IC₅₀)
Ligand Secretin Receptor (nM) VPAC1 Receptor (nM)
Secretin 3.2 >1000
VIP >1000 1.4
Glucagon >1000 >1000

Biological Activity

Secretin is a gastrointestinal hormone that plays a crucial role in various physiological processes. It was first identified in 1902 by Bayliss and Starling and is primarily secreted by S cells in the duodenum. This article explores the biological activity of human secretin, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Structure and Secretion

Human secretin is synthesized as a pre-propeptide consisting of 121 amino acids. The active form is a 27-amino-acid peptide, released in response to acidic chyme entering the duodenum, which stimulates its secretion to regulate pH and digestive processes .

Secretin exerts its effects through G-protein coupled receptors (secretin receptors) located on various cell types throughout the body. Upon binding to these receptors, secretin activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which mediates many of its biological effects .

Physiological Effects

  • Gastrointestinal Function
    • Pancreatic Secretion : Secretin stimulates the secretion of bicarbonate and digestive enzymes from the pancreas. In clinical studies, intravenous administration of secretin has shown a dose-dependent increase in pancreatic enzyme output, particularly lipase and bicarbonate .
    • Biliary Secretion : It enhances bile production and flow, facilitating fat digestion.
  • Renal Function
    • Secretin increases renal blood flow and glomerular filtration rate (GFR). A recent study demonstrated that secretin administration led to a significant increase in myocardial glucose uptake and renal filtration rates compared to placebo .
  • Cardiac Effects
    • Secretin has been shown to enhance myocardial glucose uptake, indicating a potential role in cardiac metabolism .
  • Central Nervous System Activity
    • Secretin is also expressed in the central nervous system, where it may influence neurodevelopment and synaptic plasticity. Studies indicate that secretin can modulate catecholamine metabolism and affect neurobehavioral development .
  • Thermogenic Effects
    • Research indicates that secretin can activate thermogenesis in brown adipose tissue (BAT), suggesting a role in energy homeostasis and potential applications in obesity treatment .

Table 1: Summary of Key Findings on Secretin's Biological Activity

Study ReferenceBiological EffectMethodologyKey Results
Gastrointestinal RegulationAnimal modelsIncreased pancreatic enzyme secretion with dose-dependent response
Cardiac MetabolismPET ImagingSignificant increase in myocardial glucose uptake post-secretin
Renal FunctionClinical TrialsEnhanced renal clearance and GFR after secretin administration
CNS ActivityNeurodevelopmental StudiesImpaired neurogenesis observed in secretin-deficient mice
ThermogenesisIn vitro/In vivo StudiesActivation of BAT thermogenesis confirmed; potential anti-obesity effects

Clinical Applications

Despite its established roles in digestion and metabolism, secretin has been investigated for various therapeutic applications:

  • Autism Spectrum Disorders (ASD) : Initial interest arose from anecdotal reports suggesting improvements in ASD symptoms following secretin treatment. However, systematic reviews have indicated no significant benefits from secretin for treating ASD symptoms, leading to recommendations against its use for this purpose .
  • Potential Anti-Obesity Agent : The dual role of secretin in increasing energy expenditure while decreasing food intake presents an attractive avenue for further research into its use as an anti-obesity agent .

Q & A

Q. What informed consent elements are critical for Secretin trials involving pediatric populations?

  • Requirements:
  • Age-adaptive assent forms : Simplify language for minors while ensuring parental comprehension of risks (e.g., hypoglycemia, allergic reactions).
  • Long-term follow-up : Disclose plans for monitoring growth and neurodevelopment post-trial .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.